molecular formula C20H18N4O5S B2618778 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 1007195-35-8

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2618778
CAS No.: 1007195-35-8
M. Wt: 426.45
InChI Key: PAHRZNKFQXBLNQ-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a pyrazole-based heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-methyl-3-nitrobenzamide moiety at position 2. This structure combines a rigid bicyclic system with electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which may influence its physicochemical and biochemical properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-15(4-3-5-18(12)24(26)27)20(25)21-19-16-10-30(28)11-17(16)22-23(19)13-6-8-14(29-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHRZNKFQXBLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thieno[3,4-c]pyrazole core linked to a 2-methyl-3-nitrobenzamide moiety. The presence of the methoxyphenyl group and nitro substituent enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC19H20N4O4S
Molar Mass396.45 g/mol
CAS NumberNot specified

Antimicrobial Properties

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the thieno ring contributes to enhanced membrane permeability, allowing for greater efficacy against microbial cells .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase. For example, a study reported that related thieno[3,4-c]pyrazole derivatives exhibited IC50 values in the micromolar range against breast cancer cells .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. It appears to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory pathway. This dual inhibition may lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and tumor progression.
  • Cellular Uptake : The structural modifications enhance cellular uptake, allowing for more effective targeting of cancerous cells.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels within cells, contributing to its antioxidant properties and reducing oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thieno[3,4-c]pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Case Study 2: Anticancer Activity
In a study assessing the anticancer potential of thieno[3,4-c]pyrazole derivatives on MCF-7 breast cancer cells, it was found that one derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. Apoptotic markers were significantly elevated in treated cells compared to controls .

Comparison with Similar Compounds

N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-Yl]-4-Methoxybenzamide (CAS: 1009693-63-3)

  • Substituents :
    • Pyrazole Core : 4-Fluorophenyl at position 2.
    • Benzamide : 4-Methoxybenzamide at position 3.
  • The absence of a nitro group in the benzamide may reduce electron-withdrawing effects, possibly lowering reactivity or binding affinity .

4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-Yl]Benzamide (CAS: 958587-45-6)

  • Substituents :
    • Pyrazole Core : 4-Methylphenyl at position 2.
    • Benzamide : 4-Bromobenzamide at position 3.
  • Key Differences :
    • The methyl group on the phenyl ring increases hydrophobicity, which might improve membrane permeability but reduce solubility.
    • Bromine’s steric bulk and polarizability could alter binding interactions compared to the nitro group in the target compound .

Data Table: Comparative Analysis

Compound Name (CAS) Pyrazole Substituent (Position 2) Benzamide Substituent (Position 3) Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 4-Methoxyphenyl 2-Methyl-3-nitrobenzamide ~458.45 (calculated) Hypothesized high LOX affinity
N-[2-(4-Fluorophenyl)-... (1009693-63-3) 4-Fluorophenyl 4-Methoxybenzamide ~439.44 Enhanced metabolic stability
4-Bromo-N-[2-(4-Methylphenyl)-... (958587-45-6) 4-Methylphenyl 4-Bromobenzamide ~484.37 Increased hydrophobicity

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